molecular formula C8H16ClNO2 B13485135 1-(2-Aminoethyl)cyclopentane-1-carboxylic acid hydrochloride

1-(2-Aminoethyl)cyclopentane-1-carboxylic acid hydrochloride

Cat. No.: B13485135
M. Wt: 193.67 g/mol
InChI Key: RIEJTIUSWXWEGX-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)cyclopentane-1-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes a cyclopentane ring substituted with an aminoethyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)cyclopentane-1-carboxylic acid hydrochloride typically involves the reaction of cyclopentanone with ethylenediamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)cyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Aminoethyl)cyclopentane-1-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways and as a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)cyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the compound may influence signaling pathways by acting as an agonist or antagonist at receptor sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Aminoethyl)cyclopentane-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an aminoethyl group and a carboxylic acid group on the cyclopentane ring allows for diverse chemical reactivity and potential biological activity .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

1-(2-aminoethyl)cyclopentane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c9-6-5-8(7(10)11)3-1-2-4-8;/h1-6,9H2,(H,10,11);1H

InChI Key

RIEJTIUSWXWEGX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCN)C(=O)O.Cl

Origin of Product

United States

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